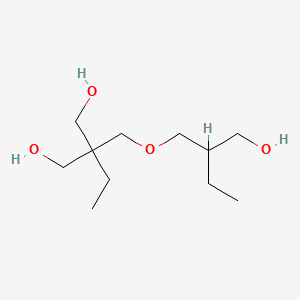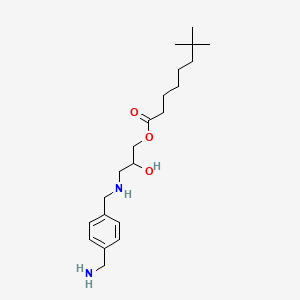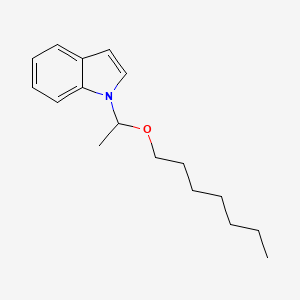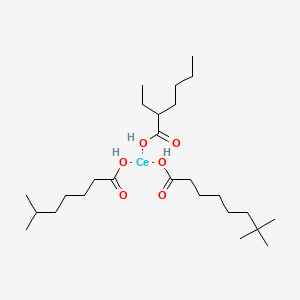
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium is a cerium-based compound with the molecular formula C26H52CeO6 and a molecular weight of 600.803 g/mol. This compound is known for its unique coordination chemistry and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium typically involves the reaction of cerium salts with the respective carboxylic acids: 2-ethylhexanoic acid, isooctanoic acid, and neodecanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cerium salts and carboxylic acids, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as toluene or dichloromethane, under controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may result in the formation of new cerium carboxylates .
Applications De Recherche Scientifique
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which (2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium exerts its effects involves its ability to participate in redox reactions. The cerium center can alternate between different oxidation states, allowing it to interact with various molecular targets and pathways. This redox activity is crucial for its catalytic and antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerium(III) acetate: Another cerium-based compound with similar coordination chemistry.
Cerium(IV) oxide: Known for its redox properties and used in various catalytic applications.
Cerium(III) nitrate: Used in similar applications but with different reactivity and solubility properties.
Uniqueness
(2-Ethylhexanoato-O)(isooctanoato-O)(neodecanoato-O)cerium is unique due to its specific combination of carboxylate ligands, which impart distinct solubility, stability, and reactivity characteristics. This makes it particularly useful in applications requiring precise control over these properties .
Propriétés
Numéro CAS |
94086-46-1 |
|---|---|
Formule moléculaire |
C26H52CeO6 |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.2C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
YVQVPWHVLQQYQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


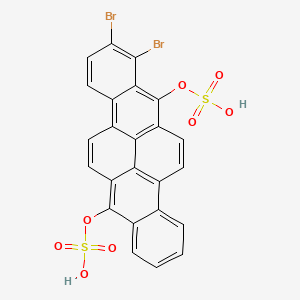

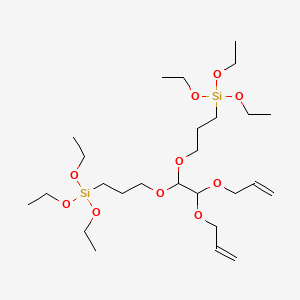

![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)


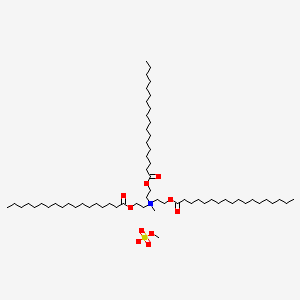
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
